

2-Ethynylaniline: A Core Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Ethynylaniline

Cat. No.: B1227618

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Introduction: **2-Ethynylaniline**, also known as 2-aminophenylacetylene, is an organic compound featuring both an amino group and a terminal alkyne substituent on a benzene ring. This bifunctional arrangement makes it a highly versatile and valuable building block in modern organic synthesis. Its unique reactivity profile allows for the construction of complex heterocyclic systems, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry, drug development, and materials science. This guide provides an in-depth overview of its physical, chemical, and spectroscopic properties, along with detailed experimental protocols for its synthesis and key reactions.

Physical and Chemical Properties

2-Ethynylaniline is a colorless to light yellow liquid under standard conditions.^[1] It possesses the characteristic reactivity of both anilines and terminal alkynes. The amino group can act as a nucleophile or a base, while the ethynyl group is susceptible to a variety of addition and coupling reactions.

Table 1: Physical and Spectroscopic Properties of 2-Ethynylaniline

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ N	[2][3]
Molecular Weight	117.15 g/mol	[2][3]
CAS Number	52670-38-9	[2][4]
Appearance	Colorless to light orange/yellow clear liquid	[1][5]
Boiling Point	229-230 °C	[2][4]
Density	1.030 g/mL at 25 °C	[2][4]
Refractive Index (n ²⁰ /D)	1.6200	[2][4]
Flash Point	98.3 °C (208.9 °F) - closed cup	[2]

Spectroscopic Data

The structural features of **2-ethynylaniline** give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Table 2: Spectroscopic Data for 2-Ethynylaniline

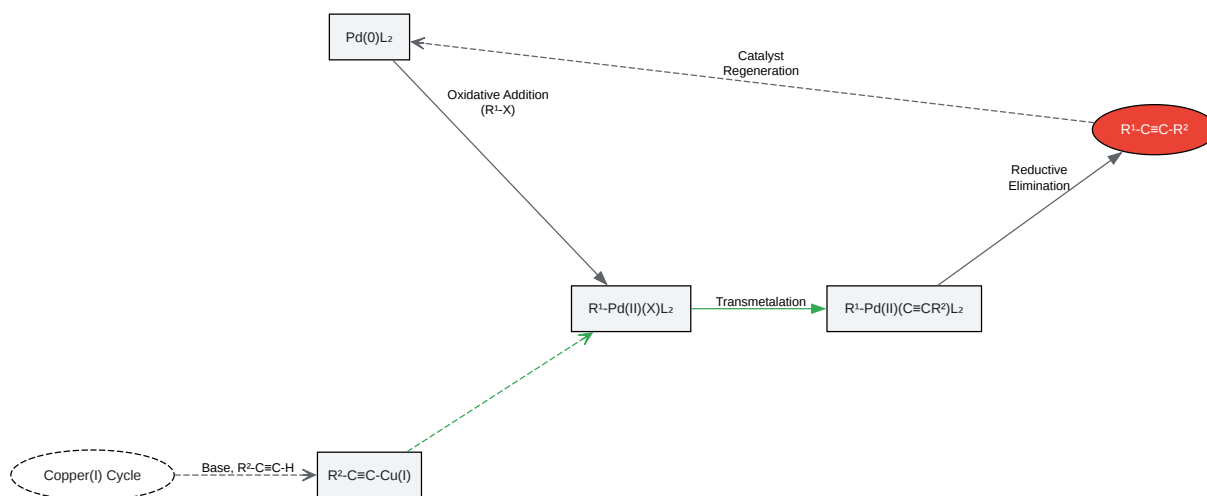
Spectrum Type	Key Features / Peaks
^1H NMR	Predicted δ (ppm): ~ 7.4 - 6.7 (m, 4H, Ar-H), ~ 4.2 (br s, 2H, NH_2), ~ 3.3 (s, 1H, $\text{C}\equiv\text{C-H}$). Note: Aromatic protons will exhibit complex splitting. The NH_2 peak may vary in position and appearance based on solvent and concentration.
^{13}C NMR	Predicted δ (ppm): ~ 148 (C- NH_2), ~ 132 - 115 (Ar-C), ~ 110 (C-C \equiv CH), ~ 83 (C \equiv CH), ~ 78 (C \equiv CH). Note: The carbon attached to the amino group (ipso-carbon) is expected to be the most downfield among the aromatic signals.
Infrared (IR)	ν (cm^{-1}): ~ 3450 - 3350 (N-H stretch, two bands for primary amine), ~ 3300 (C \equiv C-H stretch), ~ 2110 (C \equiv C stretch, weak), ~ 1620 (N-H bend), ~ 1600 & 1500 (C=C aromatic ring stretch).
Mass Spectrometry (MS)	m/z : 117 $[\text{M}]^+$ (Molecular Ion), 116 $[\text{M-H}]^+$, 90 $[\text{M-HCN}]^+$. The molecular ion peak is expected to be prominent.

Chemical Reactivity and Applications

The dual functionality of **2-ethynylaniline** makes it a powerful synthon for creating diverse molecular architectures, most notably nitrogen-containing heterocycles like indoles.

Sonogashira Coupling

The terminal alkyne of **2-ethynylaniline** readily participates in palladium-catalyzed Sonogashira cross-coupling reactions with aryl or vinyl halides. This reaction is fundamental for forming C(sp)-C(sp²) bonds, enabling the extension of the carbon skeleton and the synthesis of more complex substituted alkynes.

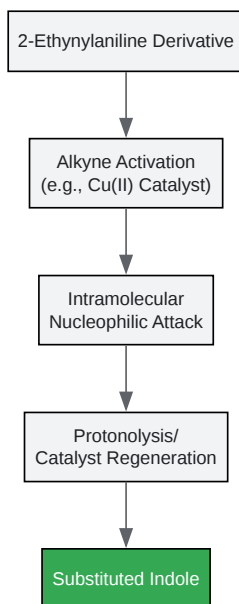


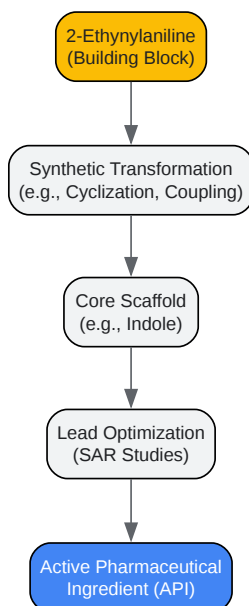
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Figure 1: Catalytic cycle of the Sonogashira cross-coupling reaction.

Synthesis of Indoles

One of the most significant applications of **2-ethynylaniline** is in the synthesis of indoles. Through intramolecular cyclization, typically catalyzed by transition metals like copper, the amino group attacks the alkyne, leading to the formation of the indole ring system. This method provides a direct and efficient route to 2- and 3-substituted indoles, which are prevalent motifs in pharmaceuticals.





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